molecular formula C8H15NO2 B2692001 [1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine CAS No. 2445790-72-5

[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine

Cat. No.: B2692001
CAS No.: 2445790-72-5
M. Wt: 157.213
InChI Key: TTXMLGQFGQBFSI-UHFFFAOYSA-N
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Description

[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a methoxymethyl group at position 1 and a methanamine group at position 2.

Properties

IUPAC Name

[1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-10-6-8-2-7(3-8,4-9)5-11-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXMLGQFGQBFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CC(C1)(CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its biological activity.

  • Antimicrobial Activity : Recent studies have demonstrated that [1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine exhibits antimicrobial properties against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. This suggests its potential use in developing new antibiotics to combat resistant infections.
  • Anticancer Research : In vitro studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents in lung cancer treatments, particularly against A549 cell lines. The compound's ability to work synergistically with other drugs may lead to improved treatment regimens for cancer patients.

Organic Synthesis

The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis.

  • Building Block for Complex Molecules : Its bicyclic nature makes it an ideal precursor for synthesizing more complex organic compounds, particularly in the pharmaceutical industry where novel drug candidates are continually being developed.

Materials Science

The compound's chemical characteristics lend it potential applications in materials science.

  • Polymer Chemistry : Research indicates that derivatives of this compound could be utilized in creating new polymeric materials with enhanced properties, such as improved thermal stability and mechanical strength.

Case Studies

Study Focus Findings
Antimicrobial EfficacyDemonstrated effectiveness against multidrug-resistant Staphylococcus aureus, inhibiting growth at lower concentrations than traditional antibiotics.
Anticancer SynergyShowed enhanced cytotoxicity when combined with established chemotherapeutics in lung cancer cell lines (A549).

Mechanism of Action

The mechanism of action of [1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. The methanamine group can interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine with structurally related bicyclo[2.1.1]hexane derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Features References
This compound (Target) 1-(methoxymethyl), 4-(methanamine) C₈H₁₅NO₂ 157.21 Polar groups enhance solubility; methoxymethyl may improve metabolic stability. Inferred
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine hydrochloride 1-(fluoromethyl), 4-(ethanamine), hydrochloride salt C₈H₁₃FNO·HCl 193.65 Fluorine substitution increases lipophilicity; hydrochloride improves crystallinity.
1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine 1-(methyl), 4-(methanamine) C₆H₁₁NO 113.16 Simpler structure with lower molecular weight; reduced steric hindrance.
1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine 1-(ethyl), 4-(methanamine) C₈H₁₅NO 141.21 Ethyl group enhances hydrophobicity; potential for prolonged half-life.
[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride 1-(aminomethyl), 4-(methanol), hydrochloride salt C₇H₁₄ClNO₂ 179.64 Dual functional groups (amine and alcohol) enable diverse reactivity.
[1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride 1-(methoxymethyl), 2-aza (nitrogen bridge), 4-(methanol), hydrochloride salt C₈H₁₅NO₂·HCl 193.67 Nitrogen bridge alters electronic properties; methanol enhances polarity.

Key Structural and Functional Differences

Substituent Effects: Methoxymethyl vs. Fluoromethyl: The methoxymethyl group in the target compound (C₈H₁₅NO₂) provides moderate polarity compared to the fluoromethyl derivative (C₈H₁₃FNO), which is more lipophilic due to fluorine’s electronegativity . Methanamine vs. Ethanolamine: The 4-methanamine group in the target contrasts with the methanol group in [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride (C₇H₁₄ClNO₂), affecting hydrogen-bonding capacity and solubility .

Bicyclic System Modifications: Replacing the oxygen bridge with nitrogen (2-azabicyclo) in [1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride (C₈H₁₅NO₂·HCl) introduces basicity and alters ring strain, impacting receptor binding .

Physicochemical Properties

  • Molecular Weight : The target compound (157.21 Da) is heavier than the methyl derivative (113.16 Da, ) but lighter than the azabicyclo analog (193.67 Da, ).
  • Polarity: Methoxymethyl and methanamine groups increase polarity compared to ethyl or methyl substituents, suggesting better aqueous solubility than C₈H₁₅NO (141.21 Da, ).

Biological Activity

[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine, also known by its CAS number 3025891-64-6, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.20 g/mol
  • Structure : The compound features a bicyclic structure that is characteristic of its class, providing a scaffold for various biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with appropriate precursors that can undergo cyclization.
  • Cyclization Reaction : A key step involves the formation of the bicyclic structure through a cyclization reaction, often facilitated by specific catalysts or reagents.
  • Final Modification : The methanamine group is introduced in the final stages to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Interaction : It may act as an inhibitor or activator for certain enzymes, affecting metabolic processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Neuropharmacological Effects

Studies have explored the neuropharmacological effects of bicyclic amines, indicating possible anxiolytic and antidepressant activities. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine.

Case Studies

  • Study on Antimicrobial Activity :
    • A study published in Angewandte Chemie highlighted the synthesis of related bicyclic compounds and their validation as effective antimicrobial agents against Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Assessment :
    • Research conducted to assess the anxiolytic effects in animal models showed that derivatives of bicyclic amines could reduce anxiety-like behaviors, indicating their potential as therapeutic agents for anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologicalAnxiolytic effects in animal models
Enzyme InhibitionModulation of specific metabolic pathways

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